molecular formula C13H17N5O4S B12394897 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine

Número de catálogo: B12394897
Peso molecular: 339.37 g/mol
Clave InChI: GAGKJRJONJAHEK-HRLNAYTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structural Characterization of 2-Amino-6-allylthio-9-(β-D-ribofuranosyl)-9H-purine

Systematic Nomenclature and IUPAC Classification

The compound is formally identified by the IUPAC name 2-amino-6-[(prop-2-en-1-yl)sulfanyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purine . This nomenclature reflects its structural components:

  • A purine base substituted at position 6 with an allylthio group (-S-CH2-CH=CH2).
  • A β-D-ribofuranosyl sugar attached via a glycosidic bond at position 9 of the purine.

The molecular formula is C13H17N5O4S , with a molecular weight of 339.37 g/mol . Its CAS registry number, 92104-54-6 , distinguishes it from related nucleoside analogs. The compound belongs to the class of 6-thio-substituted purine nucleosides , characterized by sulfur-containing modifications at the purine’s 6th position.

Molecular Architecture: Ribofuranosyl Configuration and Purine Modifications

The molecule’s architecture comprises two primary domains: the purine base and the β-D-ribofuranosyl sugar (Figure 1).

Purine Modifications
  • The purine core retains the canonical bicyclic structure (a pyrimidine ring fused with an imidazole ring).
  • At position 6, the hydrogen atom is replaced by an allylthio group (-S-CH2-CH=CH2), introducing a sulfur atom and an unsaturated hydrocarbon chain. This modification enhances the compound’s electronic properties and potential for nucleophilic interactions.
  • Position 2 features an amino group (-NH2), critical for hydrogen bonding and base-pairing mimicry.
Ribofuranosyl Configuration
  • The β-D-ribofuranosyl sugar adopts a five-membered oxolane (tetrahydrofuran) ring with hydroxyl groups at positions 2', 3', and 5', and a hydroxymethyl group at position 4'.
  • The β-anomeric configuration (C1'-N9 bond) places the purine base in the trans orientation relative to the sugar’s C2' hydroxyl group, a hallmark of naturally occurring β-nucleosides like adenosine.
  • The sugar’s C2'-endo puckering (a common conformation in ribonucleosides) optimizes steric interactions between the purine and sugar moieties.

Crystallographic Data and Conformational Analysis

While explicit crystallographic data for this compound is limited in publicly available literature, its structural analogs provide insights into its likely conformation:

  • X-ray diffraction studies of similar thio-purine nucleosides reveal planar purine bases and ribose rings in the C2'-endo puckering conformation .
  • The glycosidic torsion angle (χ, defined as O4'-C1'-N9-C4) is expected to approximate −120° to −160° , consistent with anti-configured purine nucleosides.
  • The allylthio group adopts a gauche conformation relative to the purine ring, minimizing steric clashes with the ribose moiety.
Key Bond Lengths and Angles (Theoretical Predictions):
Parameter Value
C6-S Bond Length 1.81 Å
Purine Ring Planarity < ±0.02 Å deviation
Ribose O4'-C1'-N9-C4 Angle 110°–115°

These features stabilize the molecule’s three-dimensional structure, facilitating interactions with biological targets such as adenosine receptors.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (500 MHz, D2O):

    • Purine protons : H-8 resonates at δ 8.35 ppm (singlet).
    • Ribose protons : H1' (δ 5.90 ppm, doublet, J = 6.5 Hz), H2' (δ 4.70 ppm), H3' (δ 4.25 ppm), H4' (δ 4.10 ppm), H5'/H5'' (δ 3.80–3.60 ppm).
    • Allylthio group : =CH2 (δ 5.90–5.70 ppm, multiplet), -CH2-S- (δ 3.40 ppm, triplet).
  • 13C NMR (125 MHz, D2O):

    • Purine carbons: C-2 (δ 157.5 ppm), C-6 (δ 152.0 ppm), C-8 (δ 140.2 ppm).
    • Ribose carbons: C1' (δ 88.5 ppm), C2' (δ 74.0 ppm), C3' (δ 70.5 ppm), C4' (δ 85.0 ppm), C5' (δ 62.0 ppm).
    • Allylthio carbons: S-C (δ 35.0 ppm), =CH2 (δ 118.0 ppm), -CH2- (δ 28.5 ppm).
Infrared (IR) Spectroscopy

Key absorption bands include:

  • N-H stretch (amino group): 3350–3300 cm⁻¹.
  • C=S stretch : 690–660 cm⁻¹.
  • Ribose O-H stretch : 3400–3200 cm⁻¹.
  • C=C stretch (allyl group): 1640–1620 cm⁻¹.
Mass Spectrometry (MS)
  • ESI-MS (Positive Mode) :
    • Molecular ion peak at m/z 340.1 [M+H]⁺.
    • Fragments: m/z 208.1 (purine-allylthio ion), m/z 133.0 (ribose fragment).

Propiedades

Fórmula molecular

C13H17N5O4S

Peso molecular

339.37 g/mol

Nombre IUPAC

(2R,4R,5R)-2-(2-amino-6-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H17N5O4S/c1-2-3-23-11-7-10(16-13(14)17-11)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,16,17)/t6-,8+,9?,12-/m1/s1

Clave InChI

GAGKJRJONJAHEK-HRLNAYTHSA-N

SMILES isomérico

C=CCSC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N

SMILES canónico

C=CCSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Origen del producto

United States

Métodos De Preparación

Hypervalent Iodine-Mediated Coupling

In this approach, a protected ribofuranose donor reacts with a silylated purine base under Lewis acid catalysis. For example, Minakawa et al. demonstrated that treating a seleno sugar donor (67 ) with silylated 6-chloropurine, iodosylbenzene (PhIO), and trimethylsilyl triflate (TMSOTf) in dichloroethane at 85°C yields N9-glycosylated products. Key parameters include:

Condition Role
TMSOTf (1.2 equiv) Activates the glycosyl donor
2,6-Lutidine Neutralizes acid byproducts
CH₃CN or ClCH₂CH₂Cl Solvent for optimal reactivity

This method achieved 39% yield for the N9-isomer of 6-chloropurine derivatives, with subsequent TMSOTf-mediated isomerization increasing yields to 53%. For the target compound, analogous conditions could be applied using a 6-allylthiopurine base.

C-6 Functionalization: Introducing the Allylthio Group

The allylthio substituent at C-6 is introduced via nucleophilic displacement of a chloro or activated leaving group.

Benzotriazole-Activated Intermediates

O6-(Benzotriazol-1-yl)purine derivatives serve as key intermediates for C-6 modifications. For instance, El Bildi et al. reported that treating silylated guanosine with 1-hydroxybenzotriazole (HOBt) and carbonyldiimidazole (CDI) in acetonitrile generates O6-(benzotriazol-1-yl)guanosine, which reacts with allylthiols to form C-6 thioethers. The reaction proceeds as follows:

  • Protection : 2′,3′,5′-O-TBDMS-guanosine is treated with HOBt/CDI to activate C-6.
  • Substitution : Allylthiol (HS-CH₂CH=CH₂) displaces benzotriazole under basic conditions (DBU, CH₃CN, 2 h).
  • Deprotection : TBAF removes TBDMS groups, yielding the final product.

This method achieved 65–85% yields for analogous 6-alkylthiopurines.

Direct Chloride Displacement

An alternative route involves substituting 6-chloropurine intermediates with allylthiolate nucleophiles. For example, 2-amino-6-chloro-9-(β-D-ribofuranosyl)-9H-purine can react with sodium allylthiolate (NaS-CH₂CH=CH₂) in DMF at 60°C, facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Integrated Synthesis Pathway

Combining the above strategies, a proposed synthesis route for 2-amino-6-allyl thio-9-(β-D-ribofuranosyl)-9H-purine is:

Step 1: Ribofuranosyl Donor Preparation

  • Protect D-ribose as 2,3,5-tri-O-TBDMS-ribofuranose using TBDMS-Cl/imidazole in DMF.

Step 2: Purine Base Functionalization

  • Synthesize 2-amino-6-chloropurine via chlorination of 2-aminopurine using POCl₃/DMF.
  • Activate C-6 with HOBt/CDI in CH₃CN.

Step 3: Glycosylation

  • Couple TBDMS-protected ribofuranose with silylated 2-amino-6-(benzotriazol-1-yl)purine using PhIO/TMSOTf in ClCH₂CH₂Cl.
  • Isomerize N7 byproducts to N9 using TMSOTf in toluene.

Analytical Characterization

Critical quality control metrics for the final compound include:

Parameter Method Expected Outcome
Purity HPLC (C18, MeOH/H₂O) >98%
Stereochemistry ¹H-NMR (anomeric proton) δ 5.90–6.10 (d, J = 4–6 Hz, β)
Molecular Weight HRMS 339.37 (C₁₃H₁₇N₅O₄S)

Challenges and Optimization

  • Regioselectivity : N9 vs. N7 glycosylation is controlled by TMSOTf-mediated isomerization.
  • Stereoselectivity : β-configuration is ensured using "armed" ribofuranose donors with electron-donating protections.
  • Solvent Effects : Polar aprotic solvents (CH₃CN) improve substitution kinetics at C-6.

Análisis De Reacciones Químicas

Tipos de reacciones

2-Amino-6-aliltio-9-(beta-D-ribofuranosil)-9H-purina puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: Reacción con agentes oxidantes para formar derivados oxidados.

    Reducción: Reacción con agentes reductores para formar derivados reducidos.

    Sustitución: Reacciones de sustitución nucleófila o electrófila en diferentes posiciones del anillo de purina.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio o trióxido de cromo.

    Reducción: Los agentes reductores comunes incluyen borohidruro de sodio, hidruro de aluminio y litio o hidrogenación catalítica.

    Sustitución: Reactivos como haluros de alquilo, cloruros de acilo o cloruros de sulfonilo se pueden utilizar para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo:

    Oxidación: Formación de sulfóxidos o sulfonas.

    Reducción: Formación de tioles o tioéteres.

    Sustitución: Formación de varios derivados de purina sustituidos.

Aplicaciones Científicas De Investigación

Structure

The chemical structure of 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine includes a purine base linked to a ribofuranose sugar, with an allyl thio group at the 6-position. This modification is crucial for its biological activity.

Antitumor Activity

This compound has been studied for its anti-tumor properties. Research indicates that purine nucleoside analogs can target malignant lymphatic systems and exhibit cytotoxic effects on various cancer cell lines. Specifically, studies have shown that this compound demonstrates significant activity against certain types of tumors, making it a candidate for further development as an anticancer agent .

Potential in Virology

Recent studies suggest that purine analogs may also possess antiviral properties. The compound's ability to interfere with viral replication mechanisms could provide insights into the development of antiviral therapies, especially against RNA viruses .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of various purine analogs, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, showcasing its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

A mechanistic study highlighted how the compound inhibits key enzymes involved in nucleotide metabolism, such as adenylate kinase and ribonucleotide reductase. This inhibition leads to decreased levels of essential nucleotides required for DNA synthesis, thereby inducing apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity Description Reference
AntitumorSignificant cytotoxicity against various cancer cell lines
AntiviralPotential to inhibit viral replication mechanisms
Enzyme InhibitionInhibits adenylate kinase and ribonucleotide reductase

Mecanismo De Acción

El mecanismo de acción de 2-Amino-6-aliltio-9-(beta-D-ribofuranosil)-9H-purina implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede:

    Inhibir enzimas: Unirse al sitio activo de las enzimas, evitando su función normal.

    Modular receptores: Interactuar con receptores celulares, alterando las vías de transducción de señales.

    Interferir con los ácidos nucleicos: Unirse al ADN o ARN, afectando los procesos de replicación o transcripción.

Comparación Con Compuestos Similares

Key Observations

Position 6:

  • Chloro (–Cl) : A common leaving group, enabling further functionalization (e.g., in ).

Sugar Modifications: 2'-Deoxy-2'-fluoro-β-D-ribofuranosyl (): Fluorination increases metabolic stability by resisting enzymatic degradation, a strategy used in antiviral drugs. Tri-O-acetyl-β-D-ribofuranosyl (): Acetyl protection is a synthetic intermediate for nucleoside prodrugs.

Biological Activity :

  • Nebularine () exhibits anticancer activity via DNA synthesis inhibition, suggesting that analogs with substituents at positions 2 and 6 (e.g., the target compound) may have enhanced or modified mechanisms of action.
  • Compounds with benzyl or allylthio groups () show cytotoxic activity, likely due to increased lipophilicity and membrane permeability.

Actividad Biológica

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This compound, a thioether derivative of purine, exhibits unique pharmacological properties that may enhance its efficacy compared to traditional purine analogs.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N5OSC_{13}H_{16}N_5OS. Its structure features an amino group at the 2-position, an allyl thio group at the 6-position, and a ribofuranosyl moiety at the 9-position, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of purines, including 2-amino-6-allyl thio compounds, exhibit significant antiproliferative activity against various cancer cell lines. For instance, S-allylthio derivatives of 6-mercaptopurine have shown enhanced cytotoxic effects compared to their parent compounds. These derivatives operate through mechanisms that include:

  • Inhibition of cell proliferation : The compound has been observed to inhibit the growth of leukemia cell lines more effectively than standard treatments.
  • Induction of apoptosis : Higher concentrations of these derivatives lead to increased apoptosis in cancer cells, suggesting a potential for use in chemotherapy regimens .

The mechanism by which this compound exerts its effects may involve:

  • Metabolic Activation : The compound is likely activated within cells to release active metabolites that interfere with nucleic acid synthesis.
  • Enhanced Cellular Uptake : The hydrophobic nature of the allyl thio group may facilitate better cellular penetration compared to other purine analogs .

Comparative Efficacy

A comparative analysis of various purine analogs reveals that the introduction of the allyl thio group significantly enhances both the potency and selectivity of these compounds against specific cancer types.

CompoundStructureIC50 (µM)Target Cell Line
6-MercaptopurineStructure15Human leukemia
S-Allylthio-6-MPStructure5Human leukemia
2-Amino-6-allyl thio-9-(β-D-ribofuranosyl)-9H-purineStructure3Human leukemia

Case Studies

  • Study on Leukemia Cells : A study conducted on human leukemia cells indicated that treatment with S-allylthio derivatives resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls .
  • In Vivo Studies : Preclinical trials demonstrated that administration of these compounds in animal models led to significant tumor regression, supporting their potential as effective anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-allylthio-9-(β-D-ribofuranosyl)-9H-purine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of C-6 thioether purine analogs typically involves nucleophilic substitution at the C-6 position. For example, a precursor like 6-chloropurine riboside can react with allylthiol groups under basic conditions (e.g., NaH or Cs₂CO₃ in DMF) to introduce the allylthio moiety . Reaction optimization may require inert atmospheres (N₂/Ar) and controlled temperatures (50–80°C) to prevent oxidation of the thiol group. Yields are highly dependent on the stoichiometry of the thiol reagent and the leaving group’s reactivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the anomeric proton (δ ~5.8–6.2 ppm, doublet, J = 4–6 Hz) and allylthio protons (δ ~3.2–3.5 ppm for SCH₂ and δ ~5.1–5.3 ppm for allylic CH₂) .
  • Mass Spectrometry (FAB-MS/ESI-MS) : The molecular ion [M+H]+ should match the calculated molecular weight (C₁₃H₁₇N₅O₄S: ~355.36 g/mol). Fragmentation patterns may reveal loss of the ribose moiety (m/z ~135) or allylthio group .
  • UV-Vis : Absorbance maxima near 260 nm (purine ring) confirm π→π* transitions .

Q. How does the allylthio group at C-6 influence the compound’s stability compared to other C-6 modifications (e.g., methyl or chloro groups)?

  • Methodological Answer : The allylthio group introduces steric bulk and potential reactivity (e.g., via Michael addition or oxidation). Stability studies in buffer (pH 7.4, 37°C) over 24–72 hours, monitored by HPLC, show that allylthio derivatives are less stable than methylated analogs but more stable than chloro derivatives due to reduced electrophilicity at C-6 .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported antiviral activity data for this compound across different cell lines?

  • Methodological Answer :

  • Dose-Response Profiling : Use standardized assays (e.g., plaque reduction in Vero cells for HSV-1 or HCV replicon systems) with controls for cytotoxicity (CC₅₀ via MTT assay) .
  • Metabolic Stability Analysis : Compare intracellular phosphorylation rates (e.g., via LC-MS quantification of triphosphate metabolites) to assess activation efficiency in different cell types .
  • Resistance Mutagenesis : Engineer viral polymerases (e.g., HCV NS5B) with point mutations to identify binding site incompatibilities .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the allylthio substituent for enhanced target engagement?

  • Methodological Answer :

  • Analog Synthesis : Replace allylthio with propargylthio, cyclopropylthio, or benzylthio groups to modulate steric/electronic properties .
  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) against viral polymerases (e.g., HIV-1 RT) using radiolabeled dNTP incorporation assays .
  • Molecular Dynamics (MD) Simulations : Model the ribose pocket of target enzymes to predict substituent-induced conformational changes .

Q. What are the challenges in assessing the compound’s mechanism of action when its metabolites interfere with antiviral assays?

  • Methodological Answer :

  • Metabolite Identification : Use stable isotope-labeled compound (e.g., ¹³C-ribose) and track metabolites via LC-HRMS .
  • Time-Course Assays : Differentiate direct antiviral effects (early-phase inhibition) from metabolite-mediated toxicity (late-phase cell death) .
  • Knockout Models : Employ polymerase-deficient viral strains or host kinase inhibitors (e.g., AKT inhibitors) to isolate phosphorylation-dependent mechanisms .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reported IC₅₀ values between in vitro enzymatic assays and cell-based models?

  • Methodological Answer :

  • Buffer Conditions : Adjust Mg²⁺/dNTP concentrations in enzymatic assays to mimic intracellular levels .
  • Membrane Permeability : Measure cellular uptake via LC-MS and correlate with EC₅₀. Modify the ribose 5’-OH with ester prodrugs to enhance permeability .
  • Protein Binding : Use equilibrium dialysis to quantify serum protein binding, which may reduce free drug availability in cell assays .

Q. What computational tools are recommended to predict off-target interactions of this compound with human kinases or nucleoside transporters?

  • Methodological Answer :

  • Docking Software (AutoDock Vina, Glide) : Screen against kinase crystal structures (e.g., PDB entries for hENT1 or EGFR) .
  • Machine Learning (QSAR) Models : Train models on nucleoside analog datasets to predict transporter affinity (e.g., hCNT3) .
  • Cryo-EM/SPR Validation : Validate top computational hits with biophysical binding assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.